(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a cyclopentyl group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the following steps:
Cyclopentylation of Pyrrolidine: The introduction of the cyclopentyl group to the pyrrolidine ring can be achieved through a nucleophilic substitution reaction. This step often involves the use of cyclopentyl halides and a base to facilitate the substitution.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of a corresponding alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The cyclopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Cyclopentyl halides, bases (e.g., sodium hydroxide), and solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the cyclopentyl group, resulting in different chemical properties and biological activities.
Cyclopentylamine: Contains the cyclopentyl group but lacks the pyrrolidine ring, leading to distinct reactivity and applications.
Spirocyclic oxindoles: Share structural similarities but have different ring systems and functional groups.
Uniqueness
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its chiral nature allows for enantioselective interactions in biological systems, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(3S,4S)-4-cyclopentylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-6-11-5-8(9)7-3-1-2-4-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNDDPCAJXVHHT-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CNC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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